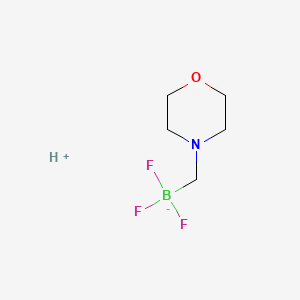
Hydrogen trifluoro(morpholinomethyl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrogen trifluoro(morpholinomethyl)borate is a chemical compound with the molecular formula C5H11BF3NO It is known for its unique structure, which includes a boron atom bonded to a trifluoromethyl group and a morpholinomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydrogen trifluoro(morpholinomethyl)borate can be synthesized through several methods. One common approach involves the reaction of morpholine with boron trifluoride in the presence of a suitable solvent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The compound is often purified through crystallization or distillation techniques to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Hydrogen trifluoro(morpholinomethyl)borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-containing oxides.
Reduction: It can be reduced to yield boron hydrides.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions include boron oxides, boron hydrides, and various substituted boron compounds. These products have diverse applications in materials science and catalysis .
Applications De Recherche Scientifique
Hydrogen trifluoro(morpholinomethyl)borate has several scientific research applications:
Mécanisme D'action
The mechanism by which hydrogen trifluoro(morpholinomethyl)borate exerts its effects involves the interaction of the boron atom with various molecular targets. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The morpholinomethyl group provides additional functional sites for interaction with other molecules, facilitating complex formation and catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium trifluoro(morpholinomethyl)borate
- Sodium trifluoro(morpholinomethyl)borate
- Lithium trifluoro(morpholinomethyl)borate
Uniqueness
Hydrogen trifluoro(morpholinomethyl)borate is unique due to its specific combination of a trifluoromethyl group and a morpholinomethyl group bonded to a boron atom. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C5H11BF3NO |
|---|---|
Poids moléculaire |
168.96 g/mol |
Nom IUPAC |
hydron;trifluoro(morpholin-4-ylmethyl)boranuide |
InChI |
InChI=1S/C5H10BF3NO/c7-6(8,9)5-10-1-3-11-4-2-10/h1-5H2/q-1/p+1 |
Clé InChI |
FQKLIGKQQGNVHW-UHFFFAOYSA-O |
SMILES canonique |
[H+].[B-](CN1CCOCC1)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4H-Naphtho[2,3-d]imidazole](/img/structure/B15071518.png)

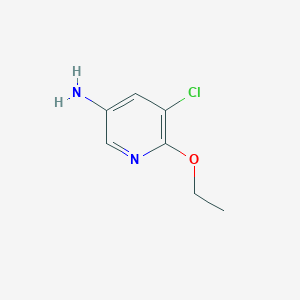
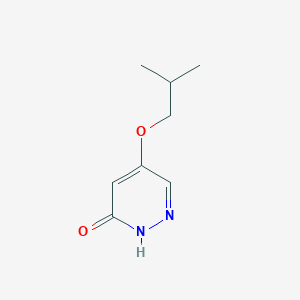
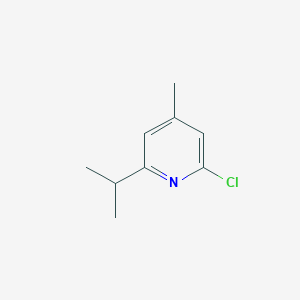
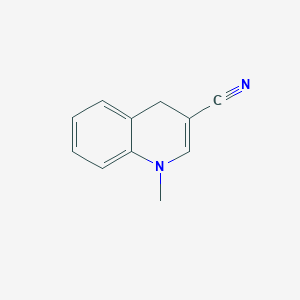
![[(Z)-spiro[2.4]hepta-4,6-dien-2-ylmethylideneamino]urea](/img/structure/B15071545.png)
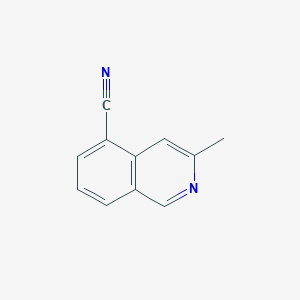
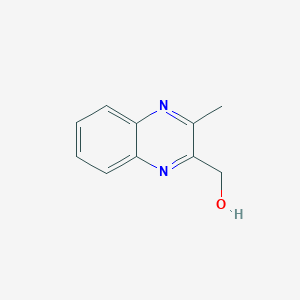
![5,8-Diazaspiro[3.5]nonan-7-one hydrochloride](/img/structure/B15071559.png)
![2-(Aziridin-1-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B15071566.png)
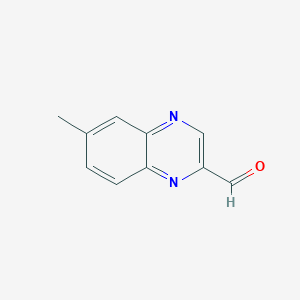
![Methyl 1-aminospiro[2.4]heptane-1-carboxylate](/img/structure/B15071589.png)

